

In-Depth Technical Guide: Br-PEG3-CH₂COOH for Advanced Bioconjugation

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Compound of Interest

Compound Name: Br-PEG3-CH₂COOH

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Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, solubility, and applications of **Br-PEG3-CH₂COOH**, a heterobifunctional PEG linker. It is designed to serve as a critical resource for researchers in drug development, particularly in the fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Overview of Br-PEG3-CH₂COOH

Br-PEG3-CH₂COOH, with the IUPAC name 2-(2-(2-(2-Bromoethoxy)ethoxy)ethoxy)acetic acid, is a versatile chemical tool used extensively in bioconjugation. It is characterized by a polyethylene glycol (PEG) spacer of three units, which imparts hydrophilicity and flexibility to the molecules it connects. The molecule is bifunctional, featuring a terminal carboxylic acid group on one end and a bromo group on the other. This unique structure allows for sequential or orthogonal conjugation to different functional groups, making it an ideal linker for constructing complex biomolecules.^[1]

The hydrophilic PEG chain can enhance the aqueous solubility of conjugated molecules and reduce non-specific binding, while the terminal functional groups provide reactive handles for covalent bond formation.^{[1][2]}

Chemical and Physical Properties

The precise experimental determination of all physical properties for **Br-PEG3-CH₂COOH** is not widely published. The data presented below is a consolidation of information from various suppliers and predicted values for structurally similar compounds.

Property	Value	Source(s)
IUPAC Name	2-(2-(2-(2-Bromoethoxy)ethoxy)ethoxy)acetic acid	
Synonyms	Bromo-PEG3-acid, Br-PEG3-Carboxylic acid	
CAS Number	1346502-15-5	
Chemical Formula	C ₈ H ₁₅ BrO ₅	
Molecular Weight	271.11 g/mol	
Appearance/Physical Form	Liquid	
Purity	Typically ≥95%	
Boiling Point	345.0 ± 22.0 °C (Predicted for Bromo-PEG2-acetic acid)	
Density	1.533 ± 0.06 g/cm ³ (Predicted for Bromo-PEG2-acetic acid)	
pKa of Carboxylic Acid	Estimated 3-5 (By analogy to bromoacetic acid and other PEG acids)	

Solubility

The PEG component of **Br-PEG3-CH₂COOH** renders it soluble in a range of common laboratory solvents. This property is advantageous for bioconjugation reactions, which are often performed in aqueous buffers but may require organic co-solvents to dissolve other reaction components.

Solvent	Solubility	Source(s)
Water	Soluble	
Dimethyl Sulfoxide (DMSO)	Soluble	
Dimethylformamide (DMF)	Soluble	
Dichloromethane (DCM)	Soluble	

Applications in Drug Development

Br-PEG3-CH₂COOH is a key building block in modern drug development, primarily serving as a linker in PROTACs and ADCs.

PROTAC Linkers

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker is a critical component that connects the target-binding ligand to the E3 ligase ligand. The length, flexibility, and solubility of the linker, provided by the PEG3 chain in this case, are crucial for enabling the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase). PEG linkers are the most common type used in PROTAC synthesis due to their ability to improve solubility and be easily modified.

ADC Linkers

In Antibody-Drug Conjugates, the linker connects a potent cytotoxic payload to a monoclonal antibody. The linker's stability is paramount; it must be stable enough to prevent premature drug release in systemic circulation but allow for the release of the payload once the ADC has reached the target tumor cells. The bifunctional nature of **Br-PEG3-CH₂COOH** allows for the attachment of the payload via one end and conjugation to the antibody (often to lysine residues) via the other, creating a stable and effective ADC.

Chemical Reactivity and Functional Groups

The utility of **Br-PEG3-CH₂COOH** stems from its two distinct reactive termini, allowing for controlled, stepwise conjugation.

Functional components and reactivity of **Br-PEG3-CH₂COOH**.

- **Bromo Group (-Br):** This end of the molecule acts as a good leaving group. It readily undergoes nucleophilic substitution reactions, most commonly with thiol groups (sulfhydryls) found in cysteine residues of proteins, to form a stable thioether bond.
- **Carboxylic Acid Group (-COOH):** The carboxyl group can be activated to form a reactive ester, which then couples with primary amines (e.g., on lysine residues or the N-terminus of a protein) to form a highly stable amide bond. This is a widely used and robust method for protein conjugation.

Representative Experimental Protocols

The following are generalized protocols for the two-step conjugation of **Br-PEG3-CH₂COOH** to a protein. Researchers should optimize reaction conditions (e.g., stoichiometry, pH, reaction time) for their specific application.

Step 1: Amide Bond Formation via EDC/NHS Coupling

This protocol describes the conjugation of the carboxylic acid terminus of **Br-PEG3-CH₂COOH** to primary amines on a target biomolecule (e.g., Protein-NH₂).

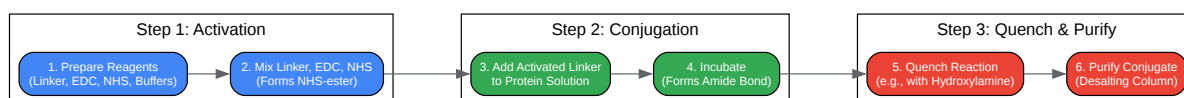
Materials:

- **Br-PEG3-CH₂COOH**
- Protein-NH₂ (in a suitable buffer, e.g., PBS or MES)
- Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
- Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS) or Sulfo-NHS
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Quenching Reagent (e.g., hydroxylamine, Tris, or glycine)

- Desalting column for purification

Procedure:

- Prepare Reagents: Equilibrate all reagents to room temperature. Prepare a stock solution of **Br-PEG3-CH₂COOH** (e.g., 100 mM) in anhydrous DMF or DMSO. Prepare fresh stock solutions of EDC (e.g., 100 mM) and NHS (e.g., 100 mM) in Activation Buffer or anhydrous solvent.
- Activate Carboxylic Acid: In a microcentrifuge tube, add a 10-50 fold molar excess of **Br-PEG3-CH₂COOH** to the Protein-NH₂ solution.
- Add Coupling Reagents: Add EDC and NHS to the reaction mixture. A common molar ratio is 1:1.5:1.2 (Protein-NH₂ : EDC : NHS). The use of NHS or Sulfo-NHS stabilizes the reactive intermediate, increasing coupling efficiency.
- Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
- Quench Reaction: Stop the reaction by adding a quenching reagent (e.g., hydroxylamine to a final concentration of 10 mM) to hydrolyze any unreacted NHS esters.
- Purification: Remove excess linker and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS). The resulting product is Protein-NH-CO-CH₂-PEG3-Br.



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Workflow for amide bond formation using **Br-PEG3-CH₂COOH**.

Step 2: Nucleophilic Substitution of Bromo Group

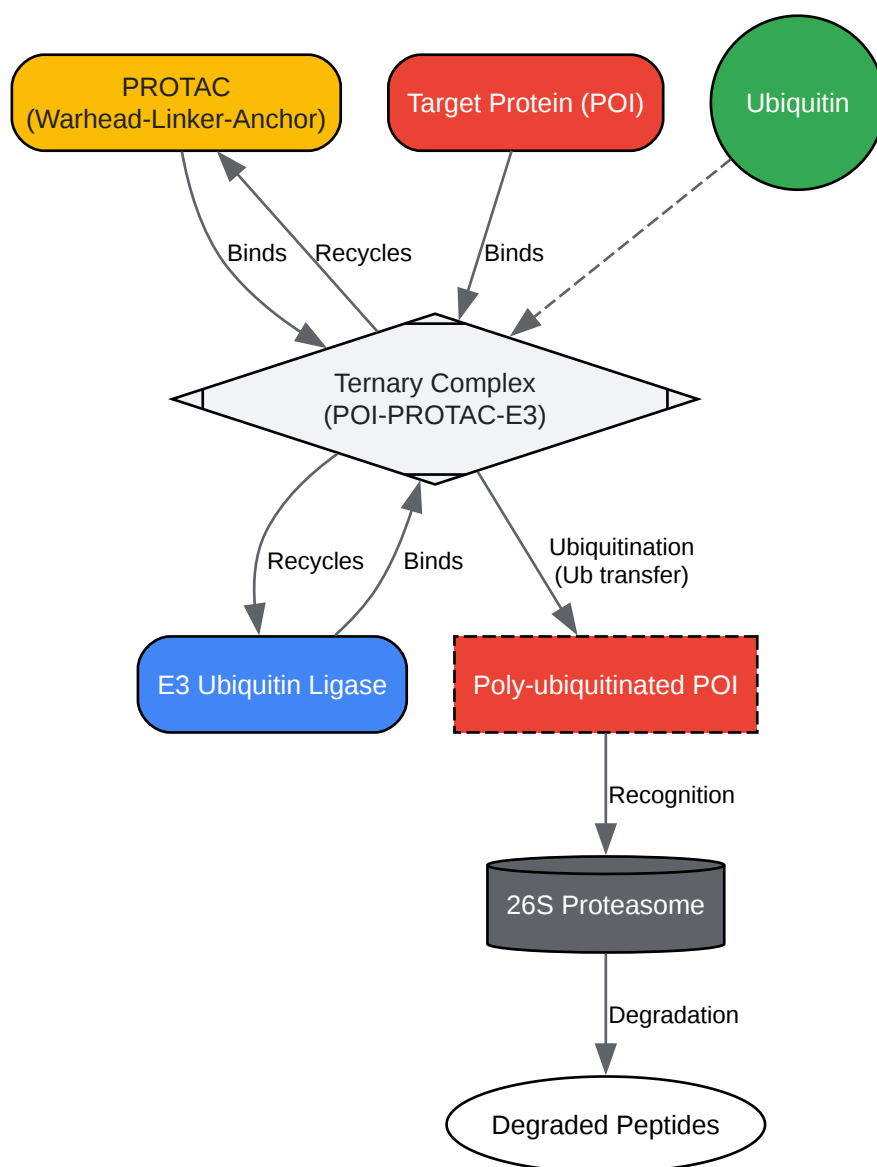
This protocol describes the conjugation of the bromo-terminus of the purified product from Step 1 (Protein-NH-CO-CH₂-PEG3-Br) to a thiol-containing molecule (e.g., a cysteine residue on another protein or a small molecule drug).

Procedure:

- Ensure the thiol-containing molecule is reduced and ready for reaction.
- Mix the purified Protein-NH-CO-CH₂-PEG3-Br with the thiol-containing molecule in a suitable buffer (e.g., PBS, pH 7.0-7.5). A slight molar excess of the thiol molecule may be required.
- Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight.
- Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE, mass spectrometry).
- Purify the final conjugate using a desalting column or size-exclusion chromatography to remove any unreacted components.

Mechanism of Action in a PROTAC

The following diagram illustrates the catalytic cycle of a PROTAC utilizing a linker like **Br-PEG3-CH₂COOH**.



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Catalytic cycle of a PROTAC for targeted protein degradation.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of **Br-PEG3-CH₂COOH**.

- Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation and contact with skin and eyes.

- **Storage:** Store in a tightly sealed container under an inert atmosphere. For long-term storage, refrigeration at 2-8°C or freezing at -20°C is recommended. Avoid exposure to oxidizing agents, heat, and flames.
- **Safety:** While some safety data sheets classify the pure substance as non-hazardous, related compounds carry warnings for being harmful if swallowed and causing serious eye damage. Standard safe laboratory practices should always be followed. In case of contact, wash the affected area with copious amounts of water and seek medical attention if irritation persists.

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References

- 1. Bromo-PEG3-acid, 782475-35-8 | BroadPharm [broadpharm.com]
- 2. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
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